1-(2-Methylpiperidin-2-yl)prop-2-en-1-one
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Overview
Description
1-(2-Methylpiperidin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(2-Methylpiperidin-2-yl)prop-2-en-1-one typically involves the reaction of 2-methylpiperidine with propenone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Methylpiperidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Methylpiperidin-2-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and its effects on biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Methylpiperidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Methylpiperidin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-Hexylphenyl)prop-2-en-1-one: This compound belongs to the class of benzoyl derivatives and has different structural and functional properties.
1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one: This compound has a similar structure but contains a triple bond instead of a double bond, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds .
Biological Activity
1-(2-Methylpiperidin-2-yl)prop-2-en-1-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound, also known as a derivative of a piperidine structure, has been studied for its effects on various biological systems, including its interactions with specific proteins and its implications in cancer treatment.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₁H₁₃N
- Molecular Weight : 177.23 g/mol
Structural Characteristics
The compound features a piperidine ring substituted with a prop-2-en-1-one moiety, which is pivotal for its biological activity. The presence of the double bond in the propene structure allows for potential reactivity that can be exploited in biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related derivatives has shown their effectiveness as covalent inhibitors of the KRAS G12C protein, which is implicated in various cancers.
Compound | Activity | IC50 Value (μM) |
---|---|---|
This compound | Antitumor | TBD |
Related Derivative A | KRAS Inhibitor | 0.299 |
Related Derivative B | KRAS Inhibitor | 0.150 |
The mechanism by which this compound exerts its biological effects is likely due to its ability to interact with specific protein targets involved in cell signaling pathways. For example, it may inhibit the activity of mutant forms of RAS proteins, which are crucial in regulating cell proliferation and differentiation.
Case Studies
- Anticancer Efficacy : In a study published in ScienceDirect, derivatives of similar structures were evaluated for their metabolic stability and anti-tumor activity against KRAS G12C mutations. The findings highlighted the importance of structural modifications in enhancing biological potency.
- Cell Proliferation Studies : Another investigation focused on how these compounds affect cell proliferation rates in vitro, showing promising results in reducing the growth of cancer cell lines.
- In Vivo Studies : Animal model studies have demonstrated that compounds related to this compound can significantly inhibit tumor growth when administered at therapeutic doses.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2-methylpiperidin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-8(11)9(2)6-4-5-7-10-9/h3,10H,1,4-7H2,2H3 |
InChI Key |
NCOWXGUXMVSFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN1)C(=O)C=C |
Origin of Product |
United States |
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